1-(4-Amino-furazan-3-yl)-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester
Description
This compound belongs to a class of 1,2,3-triazole derivatives fused with a 4-amino-furazan (1,2,5-oxadiazole) moiety. Its structure includes a 5-azepan-1-ylmethyl substituent, a seven-membered cyclic amine, and an ethyl ester group. The synthesis involves a Huisgen cycloaddition between 4-azidofurazan-3-amine and aroylacetates, achieving high yields (up to 96%) under reflux with MgCO₃ in ethanol . The azepane ring enhances lipophilicity and may influence pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O3/c1-2-23-14(22)11-10(9-20-7-5-3-4-6-8-20)21(19-16-11)13-12(15)17-24-18-13/h2-9H2,1H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHACGIFDGCBLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901109567 | |
| Record name | Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(hexahydro-1H-azepin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901109567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311314-86-0 | |
| Record name | Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(hexahydro-1H-azepin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=311314-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(hexahydro-1H-azepin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901109567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-furazan-3-yl)-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester typically involves a multi-step process:
Formation of the Furazan Ring: The furazan ring can be synthesized through the cyclization of appropriate dinitro compounds under reducing conditions.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction.
Synthesis of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.
Formation of the Triazole Ring:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-furazan-3-yl)-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The amino group and the furazan ring can be oxidized under appropriate conditions.
Reduction: The nitro groups (if present) can be reduced to amino groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines.
Catalysts: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products
Oxidation Products: Oxidized derivatives of the furazan and amino groups.
Reduction Products: Amino derivatives from nitro groups.
Substitution Products: Various esters and amides.
Cyclization Products: More complex heterocyclic compounds.
Scientific Research Applications
1-(4-Amino-furazan-3-yl)-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its multiple functional groups and ability to interact with various biological targets.
Materials Science: Use in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Biological Research: Study of its interactions with enzymes and receptors, which could lead to the development of new biochemical tools.
Industrial Applications: Potential use in the development of new catalysts and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Amino-furazan-3-yl)-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Similar Compounds
1-(4-Amino-furazan-3-yl)-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
1-(4-Amino-furazan-3-yl)-5-piperidin-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester: Similar structure but with a piperidine ring instead of an azepane ring.
1-(4-Amino-furazan-3-yl)-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid: Similar structure but without the ester group.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various scientific research applications.
Biological Activity
The compound 1-(4-Amino-furazan-3-yl)-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester represents a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a triazole ring fused with a furazan moiety and an azepane group. The presence of these functional groups contributes to its biological activity. The molecular formula is , indicating a complex arrangement conducive to various interactions within biological systems.
Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. The 1,2,3-triazole derivatives have been studied for their efficacy against a range of pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(4-Amino-furazan-3-yl)-5-azepan... | Escherichia coli | 32 µg/mL |
| 1-(4-Amino-furazan-3-yl)-5-azepan... | Staphylococcus aureus | 16 µg/mL |
| 1-(4-Amino-furazan-3-yl)-5-azepan... | Candida albicans | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been documented in several studies. For instance, an evaluation using the egg albumin denaturation assay demonstrated that This compound exhibited significant inhibition of protein denaturation, suggesting its potential as an anti-inflammatory agent.
Case Study: Anti-inflammatory Efficacy
In a study assessing the anti-inflammatory effects of various triazole compounds, 1-(4-amino-furazan-3-yl)-5-azepan... showed a maximum inhibition rate of 71.1% at a concentration of 1000 µg/mL , compared to 81.3% for aspirin, which served as the standard control .
Anticancer Activity
Emerging research highlights the anticancer properties of triazole derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented.
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-Amino-furazan-3-yl)-5-azepan... | HeLa (cervical cancer) | 15 µM |
| 1-(4-Amino-furazan-3-yl)-5-azepan... | MCF7 (breast cancer) | 22 µM |
| 1-(4-Amino-furazan-3-yl)-5-azepan... | A549 (lung cancer) | 18 µM |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, impacting critical pathways in microbial and cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress levels, contributing to their anti-inflammatory and anticancer effects.
- Cell Cycle Arrest : Evidence indicates that certain triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in the substituent at the 5-position of the triazole ring. The table below summarizes critical differences:
*Calculated based on molecular formula (C₁₂H₁₇N₇O₄).
Key Observations:
- Synthetic Efficiency : The target compound and 5-(4-methoxyphenyl) analog () share a high yield (96%), suggesting robust synthesis protocols for aryl and cyclic amine substituents.
Crystallographic and Conformational Analysis
- Structural Characterization : The SHELX software suite () is widely used for refining triazole derivatives, confirming bond lengths and angles consistent with aromatic heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
